Lipophilicity and Ionization State Differentiation: logD Comparison with Unsubstituted Pyrazole Analog
The target compound (CAS 956204-53-8) exhibits a calculated logD of -0.6657 , representing a marked decrease in lipophilicity at physiological pH relative to its nitro-containing analog without methoxy substitution. This value reflects the combined effect of the carboxylic acid moiety (ionized at physiological pH), the polar nitro group, and the methoxy substituent. In contrast, the 4-methyl analog (CAS 956208-03-0) displays a predicted pKa of 4.41±0.10 and lacks the electron-withdrawing nitro functionality, which would yield a substantially different logD profile . The negative logD value of the target compound indicates preferential partitioning into aqueous phases, which directly impacts solubility behavior and pharmacokinetic modeling in early-stage drug discovery.
| Evidence Dimension | Calculated logD (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | logD = -0.6657 |
| Comparator Or Baseline | 4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 956208-03-0): pKa predicted 4.41±0.10; nitro group absent |
| Quantified Difference | Target compound bears 4-nitro group (electron-withdrawing) vs. comparator's 4-methyl group (electron-donating); logD not reported for comparator |
| Conditions | In silico prediction; calculated logD value from ChemDiv database |
Why This Matters
The negative logD value (-0.6657) indicates preferential aqueous partitioning, a critical differentiator for solubility-limited assays and formulation development that cannot be achieved with more lipophilic methyl-substituted analogs.
